molecular formula C11H14FI B8321198 3-Tert-butyl-4-fluorobenzyl iodide

3-Tert-butyl-4-fluorobenzyl iodide

Cat. No.: B8321198
M. Wt: 292.13 g/mol
InChI Key: FPPABVRMJIDGHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butyl-4-fluorobenzyl iodide is a specialized organic building block of value in synthetic chemistry and drug discovery research. This compound incorporates two key functional groups: a reactive benzyl iodide and a sterically bulky tert-butyl group. The benzyl iodide moiety serves as a versatile alkylating agent, enabling the introduction of the substituted benzyl group onto oxygen, nitrogen, or sulfur nucleophiles to form ethers, amines, or thioethers. The presence of the fluorine atom on the aromatic ring can significantly influence the compound's electronic properties, metabolic stability, and binding affinity when used in the design of bioactive molecules. The tert-butyl group adjacent to the reactive site provides significant steric influence, which can be exploited to direct regioselectivity in synthesis and to modulate the conformational properties of resulting molecules. While specific biological data for this exact compound is not available in the public domain, its structure suggests potential as a key intermediate in the synthesis of more complex target molecules for pharmaceutical and materials science research. This product is intended for research purposes as a chemical standard or synthetic intermediate. It is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment, as it is a potential lachrymator and skin irritant.

Properties

Molecular Formula

C11H14FI

Molecular Weight

292.13 g/mol

IUPAC Name

2-tert-butyl-1-fluoro-4-(iodomethyl)benzene

InChI

InChI=1S/C11H14FI/c1-11(2,3)9-6-8(7-13)4-5-10(9)12/h4-6H,7H2,1-3H3

InChI Key

FPPABVRMJIDGHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)CI)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • In contrast, [o-FBz-1-APy]I₃ features a flexible channel structure that accommodates dynamic I₃⁻ chains, enabling high ionic conductivity .

Conductivity and Thermal Behavior

Parameter This compound [o-FBz-1-APy]I₃ CuPbI₃
Conductivity (293 K) Likely low (non-ionic structure) 1.53(5)×10⁻⁷ S cm⁻¹ ~10⁻⁸ S cm⁻¹
Conductivity (343 K) Not applicable 1.03(4)×10⁻⁴ S cm⁻¹ Not reported
Activation Energy (Eₐ) N/A Derived from Arrhenius equation N/A

Key Observations :

  • Unlike [o-FBz-1-APy]I₃, which exhibits thermally activated ionic conductivity due to mobile I₃⁻ chains, this compound is expected to show negligible conductivity as a covalent organic compound.
  • The ionic conductivity of [o-FBz-1-APy]I₃ surpasses CuPbI₃ by three orders of magnitude at 343 K, highlighting the role of polyiodide mobility in enhancing performance .

Key Observations :

  • While this compound may serve as a niche reagent in sterically demanding reactions, [o-FBz-1-APy]I₃ is optimized for energy applications due to its high ionic conductivity and structural robustness .

Q & A

Q. How do researchers address discrepancies in bioactivity data across studies (e.g., antimicrobial assays)?

  • Methodological Answer : Standardize assays using CLSI guidelines. Control variables:
  • Culture medium : Use Mueller-Hinton II for consistency.
  • Compound solubility : Ensure DMSO concentration ≤1% to avoid cytotoxicity.
  • Positive controls : Compare with ciprofloxacin for bacteria and fluconazole for fungi. Statistical analysis (ANOVA with Tukey post-hoc) identifies significant differences (p < 0.05). Replicate experiments across ≥3 independent labs to confirm trends .

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